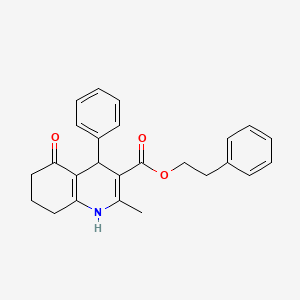methyl}quinolin-8-ol](/img/structure/B10902551.png)
7-{[4-(Dipropylamino)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL is a complex organic compound that features a quinolinol core structure substituted with dipropylamino, phenyl, and pyridylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinol Core: The quinolinol core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenyl group to the quinolinol core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinolinol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates and amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various substituted quinolinol compounds.
Scientific Research Applications
7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and sensors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL involves its interaction with specific molecular targets. The dipropylamino and pyridylamino groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
7-[4-(DIMETHYLAMINO)PHENYLMETHYL]-8-QUINOLINOL: Similar structure but with dimethylamino instead of dipropylamino.
7-[4-(DIETHYLAMINO)PHENYLMETHYL]-8-QUINOLINOL: Similar structure but with diethylamino instead of dipropylamino.
Uniqueness
The uniqueness of 7-[4-(DIPROPYLAMINO)PHENYLMETHYL]-8-QUINOLINOL lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The dipropylamino group provides distinct steric and electronic properties compared to dimethylamino or diethylamino groups, potentially leading to different interactions with biological targets .
Properties
Molecular Formula |
C27H30N4O |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
7-[[4-(dipropylamino)phenyl]-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C27H30N4O/c1-3-18-31(19-4-2)22-13-10-21(11-14-22)25(30-24-9-5-6-16-28-24)23-15-12-20-8-7-17-29-26(20)27(23)32/h5-17,25,32H,3-4,18-19H2,1-2H3,(H,28,30) |
InChI Key |
XTMOYANYUNRLFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902468.png)
![5-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B10902470.png)
![N'-[(1E)-2-methylcyclohexylidene]pentanehydrazide](/img/structure/B10902482.png)


![18-thia-2,13,15-triazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,9,12(17),13,15-hexaene-14,16-diamine](/img/structure/B10902503.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B10902504.png)
![N'-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902511.png)
![methyl 4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10902516.png)
![N'-[(Z)-(5-tert-butyl-2-hydroxyphenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10902532.png)
![4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-3-nitrophenol](/img/structure/B10902533.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10902535.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(dipropan-2-ylamino)propan-2-yl]propanamide](/img/structure/B10902546.png)
